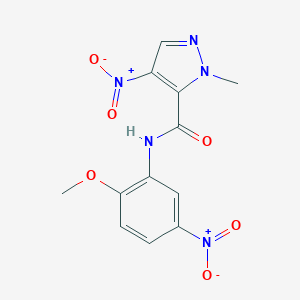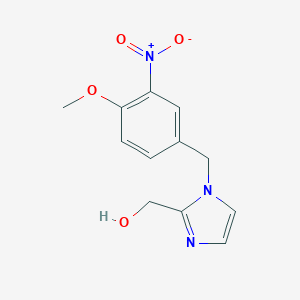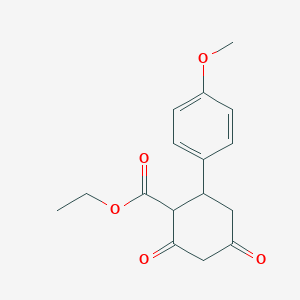
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with the molecular formula C12H11N5O6 and a molecular weight of 321.24564 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids . The reaction is carried out at elevated temperatures (around 100°C) for an extended period (approximately 16 hours) to ensure complete nitration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This combination of functional groups is not commonly found in similar pyrazole derivatives, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H11N5O6 |
|---|---|
Poids moléculaire |
321.25g/mol |
Nom IUPAC |
N-(2-methoxy-5-nitrophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O6/c1-15-11(9(6-13-15)17(21)22)12(18)14-8-5-7(16(19)20)3-4-10(8)23-2/h3-6H,1-2H3,(H,14,18) |
Clé InChI |
KNEPPUJNMDUVJW-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)
![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)
![2-(3,4-dimethylphenyl)-4-({[4'-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412913.png)
![ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B412917.png)
![2-(benzylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412919.png)
![ethyl 1-(propanoylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B412920.png)
![3-[(4-butoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B412923.png)

![2-[(3-chloro-4-ethoxybenzyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B412926.png)

